molecular formula C7H11NO2 B1271432 tert-Butyl isocyanoacetate CAS No. 2769-72-4

tert-Butyl isocyanoacetate

Cat. No.: B1271432
CAS No.: 2769-72-4
M. Wt: 141.17 g/mol
InChI Key: IQSYKHVFMYGJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl isocyanoacetate is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-isocyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-8-4/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSYKHVFMYGJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374780
Record name tert-Butyl isocyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2769-72-4
Record name tert-Butyl isocyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl isocyanoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

tert-Butyl isocyanoacetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of tert-butyl isocyanoacetate, a versatile building block in modern organic and medicinal chemistry. Its unique combination of a reactive isocyanide group and a sterically hindered ester moiety makes it a valuable reagent, particularly in the construction of complex molecular architectures through multicomponent reactions.

Core Chemical and Physical Properties

This compound is a colorless to brown liquid with a characteristic, pungent odor typical of isocyanides. It is essential to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment. Key physical and identifying properties are summarized below.

PropertyValue
CAS Number 2769-72-4
Molecular Formula C₇H₁₁NO₂[1]
Molecular Weight 141.17 g/mol
IUPAC Name tert-butyl 2-isocyanoacetate
Synonyms 2-Isocyanoacetic acid tert-butyl ester, t-butyl isocyanoacetate
Appearance Colorless to brown liquid
Boiling Point 50 °C at 0.1 mmHg
Density 0.97 g/mL at 20 °C
Refractive Index (n20/D) 1.422
Flash Point 82 °C (179.6 °F) - closed cup
Storage Conditions -20°C, under inert atmosphere

Molecular Structure and Spectroscopic Data

The structure of this compound features a tert-butyl ester group and an isocyanide functional group connected by a methylene bridge. The isocyanide carbon is nucleophilic, making it a key participant in various cycloaddition and multicomponent reactions.

IdentifierString
SMILES CC(C)(C)OC(=O)C[N+]#[C-]
InChI 1S/C7H11NO2/c1-7(2,3)10-6(9)5-8-4/h5H2,1-3H3
InChIKey IQSYKHVFMYGJER-UHFFFAOYSA-N
Predicted Spectroscopic Data

¹H NMR (in CDCl₃):

  • ~4.1-4.3 ppm (s, 2H): Methylene protons (-CH₂-) adjacent to the isocyanide and carbonyl groups.

  • ~1.4-1.5 ppm (s, 9H): Methyl protons of the tert-butyl group.

¹³C NMR (in CDCl₃):

  • ~165-170 ppm: Carbonyl carbon of the ester.

  • ~155-160 ppm: Isocyanide carbon (-N≡C).

  • ~80-85 ppm: Quaternary carbon of the tert-butyl group.

  • ~45-50 ppm: Methylene carbon (-CH₂-).

  • ~28 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy:

  • ~2150 cm⁻¹: Strong, sharp absorption characteristic of the isocyanide (N≡C) stretch.

  • ~1740 cm⁻¹: Strong absorption from the ester carbonyl (C=O) stretch.

  • ~2980 cm⁻¹: C-H stretching of the alkyl groups.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from glycine. The key final step involves the dehydration of the corresponding N-formyl amide precursor.

G Glycine Glycine Glycine_tBu_Ester tert-Butyl Glycinate Glycine->Glycine_tBu_Ester Esterification tBuOAc tert-Butyl Acetate (Perchloric Acid Catalyst) tBuOAc->Glycine_tBu_Ester Formylation Formylating Agent (e.g., Formic Acid/DCC) N_Formyl_Ester N-formyl-tert-butyl glycinate Formylation->N_Formyl_Ester Dehydration Dehydrating Agent (e.g., POCl₃, TsCl) Final_Product This compound Dehydration->Final_Product Glycine_tBu_Ester->N_Formyl_Ester Formylation N_Formyl_Ester->Final_Product Dehydration

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established methods for esterification, formylation, and dehydration.

Step 1: Synthesis of tert-Butyl Glycinate

  • Suspend Glycine (1.0 eq) in tert-butyl acetate (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add perchloric acid (1.5 eq) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Perform an aqueous workup: wash with water, then 1.0 N HCl. Adjust the aqueous layer to pH ~9 with 10% Na₂CO₃ and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl glycinate.

Step 2: Synthesis of N-formyl-tert-butyl glycinate

  • Prepare a formylating reagent by incubating formic acid (2.0 eq) and N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) in diethyl ether at 0 °C for 4 hours.

  • Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Add the filtered formylating reagent to a solution of tert-butyl glycinate (1.0 eq) in an appropriate solvent (e.g., diethyl ether or dichloromethane).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Perform a standard aqueous workup and purify by column chromatography to isolate N-formyl-tert-butyl glycinate.

Step 3: Dehydration to this compound

  • Dissolve N-formyl-tert-butyl glycinate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) with a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.2 eq).

  • Cool the solution to 0 °C.

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl) (1.1 eq) dropwise.

  • Stir the reaction at low temperature, allowing it to slowly warm to room temperature.

  • Once the reaction is complete (monitored by TLC or IR for disappearance of the amide and appearance of the isocyanide peak), quench carefully with ice-cold saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Chemical Reactivity and Applications

This compound is a prominent reagent in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions. These reactions are highly atom-economical and allow for the rapid generation of molecular complexity from simple starting materials, a highly desirable feature in drug discovery and combinatorial chemistry.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide. This transformation is valuable for creating peptidomimetic scaffolds.

G cluster_reactants Reactants Isocyanide tert-Butyl Isocyanoacetate Intermediate α-Adduct Intermediate Isocyanide->Intermediate Aldehyde Aldehyde / Ketone (R¹COR²) Aldehyde->Intermediate CarboxylicAcid Carboxylic Acid (R³COOH) CarboxylicAcid->Intermediate Product α-Acyloxy Carboxamide Intermediate->Product Mumm Rearrangement

Caption: General scheme of the Passerini reaction.

Protocol 2: General Procedure for the Passerini Reaction
  • In a sealed vial, dissolve the carboxylic acid (1.0 eq) and the aldehyde or ketone (1.0 eq) in anhydrous dichloromethane (to a concentration of ~0.5 M).

  • Add this compound (1.0 eq) to the solution at room temperature.

  • Equip the vial with a magnetic stir bar and stir the mixture vigorously for 24-48 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to yield the α-acyloxy carboxamide product.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction extends the Passerini reaction by including a primary amine, leading to the formation of a bis-amide product. This reaction is one of the most powerful tools for generating diverse libraries of peptide-like molecules.

G cluster_reactants Reactants Isocyanide tert-Butyl Isocyanoacetate Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Aldehyde Aldehyde / Ketone Imine Imine Formation Aldehyde->Imine CarboxylicAcid Carboxylic Acid Adduct α-Adduct CarboxylicAcid->Adduct Amine Primary Amine Amine->Imine Imine->Nitrilium Nitrilium->Adduct Product Bis-Amide Product Adduct->Product Mumm Rearrangement G cluster_design Design & Setup cluster_execution Execution cluster_analysis Analysis & Purification A Select Core Reaction (e.g., Ugi, Passerini) B Choose Diverse Building Blocks (Aldehydes, Acids, Amines) A->B C Parallel Synthesis Setup (Array of Reactions) B->C D Add this compound C->D E Reaction Incubation D->E F High-Throughput Purification (e.g., Prep-LC/MS) E->F G Compound Library Generation F->G H Biological Screening G->H I Hit Identification & Lead Optimization H->I

References

An In-Depth Technical Guide to the Synthesis and Preparation of tert-Butyl Isocyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl isocyanoacetate, a valuable reagent in organic synthesis, particularly in the construction of complex molecules and peptidomimetics. This document details the necessary precursors, reaction schemes, and experimental protocols, supported by quantitative data and workflow visualizations to facilitate its practical application in a laboratory setting.

Introduction

This compound is a key building block in multicomponent reactions, such as the Ugi and Passerini reactions, enabling the efficient synthesis of diverse molecular scaffolds. Its tert-butyl ester functionality offers the advantage of facile cleavage under acidic conditions, providing a strategic handle in multi-step synthetic sequences. This guide outlines a reliable and reproducible synthetic route, commencing from the readily available starting material, glycine.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from glycine. This pathway involves:

  • Esterification: The carboxylic acid of glycine is protected as its tert-butyl ester.

  • Formylation: The amino group of glycine tert-butyl ester is formylated to yield N-formylglycine tert-butyl ester.

  • Dehydration: The formyl group is dehydrated to afford the target isocyanide, this compound.

Synthesis_Workflow Glycine Glycine Glycine_tBu Glycine tert-butyl ester Glycine->Glycine_tBu Esterification (tert-Butanol, Acid catalyst) Formyl_Gly_tBu N-formylglycine tert-butyl ester Glycine_tBu->Formyl_Gly_tBu Formylation (Formic acid, Acetic anhydride) Target tert-Butyl isocyanoacetate Formyl_Gly_tBu->Target Dehydration (e.g., POCl3, base)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of tert-Butyl Cyanoacetate (Precursor)

While the primary focus of this guide is this compound, understanding the synthesis of its structural isomer and common precursor, tert-butyl cyanoacetate, is valuable. A well-established method involves the esterification of cyanoacetic acid with tert-butanol.

Reaction Scheme:

Cyanoacetic Acid + tert-Butanol → tert-Butyl Cyanoacetate

Experimental Protocol:

A detailed procedure for the synthesis of tert-butyl cyanoacetate has been published in Organic Syntheses. The method involves the reaction of cyanoacetic acid with phosphorus pentachloride to form cyanoacetyl chloride, which is then reacted with dry tert-butyl alcohol in the presence of dimethylaniline.

Key Reaction Parameters:

ParameterValue
ReactantsCyanoacetic acid, Phosphorus pentachloride, tert-Butyl alcohol, Dimethylaniline
SolventAnhydrous ether, Benzene
Reaction Time2 hours reflux, then 15 hours at room temperature
Yield63-67%
Boiling Point67-68 °C at 1.5 mmHg
Refractive Index (nD20)1.4198

Note: This synthesis involves hazardous materials and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Synthesis of this compound

The following sections detail the multi-step preparation of the target compound starting from glycine.

The first step is the protection of the carboxylic acid of glycine as a tert-butyl ester. This is commonly achieved by the reaction of glycine with tert-butyl acetate in the presence of a strong acid catalyst.

Step1 cluster_start Starting Materials cluster_product Product Glycine Glycine Glycine_tBu Glycine tert-butyl ester Glycine->Glycine_tBu tBuOAc tert-Butyl acetate tBuOAc->Glycine_tBu Acid Acid Catalyst (e.g., HClO4) Acid->Glycine_tBu

Caption: Synthesis of Glycine tert-butyl ester.

Experimental Protocol:

  • To a suspension of glycine (1.0 eq) in tert-butyl acetate at 0 °C, slowly add perchloric acid (1.5 eq).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Wash the reaction mixture with water and 1.0 N HCl solution.

  • Adjust the pH of the resulting aqueous solution to ~9 by the addition of a 10% sodium carbonate solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by flash chromatography on silica gel.

Quantitative Data:

ParameterValue
Starting MaterialGlycine
Reagentstert-Butyl acetate, Perchloric acid
PurificationFlash chromatography
Physical StateColorless oil

The amino group of glycine tert-butyl ester is then formylated. A common method employs a mixture of formic acid and acetic anhydride.

Step2 cluster_start Starting Material cluster_reagents Reagents cluster_product Product Glycine_tBu Glycine tert-butyl ester Formyl_Gly_tBu N-formylglycine tert-butyl ester Glycine_tBu->Formyl_Gly_tBu Formic_Acid Formic Acid Formic_Acid->Formyl_Gly_tBu Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Formyl_Gly_tBu

Caption: Synthesis of N-formylglycine tert-butyl ester.

Experimental Protocol:

  • Cool a solution of formic acid (1.2 eq) to 0 °C.

  • Add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture for 15 minutes, then add glycine tert-butyl ester (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Remove the volatiles under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Quantitative Data:

ParameterValue
Starting MaterialGlycine tert-butyl ester
ReagentsFormic acid, Acetic anhydride
PurificationTypically used crude in the next step
Physical StateOily residue

The final step is the dehydration of the N-formyl intermediate to the isocyanide. This is a critical step and can be achieved using various dehydrating agents, with phosphoryl chloride (POCl₃) in the presence of a base being a common choice.

Step3 cluster_start Starting Material cluster_reagents Reagents cluster_product Product Formyl_Gly_tBu N-formylglycine tert-butyl ester Target tert-Butyl isocyanoacetate Formyl_Gly_tBu->Target POCl3 Phosphoryl Chloride (POCl₃) POCl3->Target Base Base (e.g., Triethylamine) Base->Target

Caption: Dehydration to this compound.

Experimental Protocol:

  • Dissolve N-formylglycine tert-butyl ester (1.0 eq) and a suitable base such as triethylamine (2.2 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add phosphoryl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

ParameterValue
Starting MaterialN-formylglycine tert-butyl ester
ReagentsPhosphoryl chloride, Triethylamine
PurificationVacuum distillation or Column chromatography
Physical StateColorless to pale yellow liquid

Safety Considerations

  • Phosphoryl chloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Isocyanides are generally toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

  • The synthesis involves the use of flammable solvents. Ensure that there are no ignition sources nearby.

Conclusion

This guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined protocols and adhering to the safety precautions, researchers can reliably prepare this versatile building block for use in a wide range of synthetic applications, from the construction of novel heterocyclic compounds to the development of new peptide-based therapeutics. The provided visualizations and tabulated data are intended to streamline the experimental process and facilitate successful outcomes in the laboratory.

tert-Butyl isocyanoacetate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl Isocyanoacetate

This technical guide provides essential information regarding this compound, a key reagent in various organic syntheses. The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource
CAS Number 2769-72-4[1][2][3]
Molecular Weight 141.17 g/mol [1][2][3]
Molecular Formula C₇H₁₁NO₂[1][2][3]
Physical State Liquid
Boiling Point 50 °C at 0.1 mmHg[1]
Density 0.97 g/mL at 20 °C[1]

Structural and Identifier Relationship

The following diagram illustrates the relationship between the common name of the compound and its primary identifiers, the CAS number and molecular weight. This visualization provides a clear and logical connection between these core data points.

Chemical_Identifiers cluster_compound Compound cluster_properties Properties cluster_values Values This compound This compound CAS_Number CAS Number This compound->CAS_Number MW Molecular Weight This compound->MW CAS_Value 2769-72-4 CAS_Number->CAS_Value is MW_Value 141.17 MW->MW_Value is

Figure 1: Relationship between this compound and its key identifiers.

This guide provides a concise overview of the fundamental properties of this compound. For detailed experimental protocols, safety information, and handling procedures, it is imperative to consult the relevant Safety Data Sheets (SDS) and peer-reviewed scientific literature.

References

Physical properties of tert-Butyl isocyanoacetate (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of tert-Butyl isocyanoacetate (CAS No: 2769-72-4), a versatile building block in organic synthesis. The data and methodologies presented are intended to support research and development activities where this compound's physical characteristics are of critical importance.

Core Physical Properties

The boiling point and density are fundamental physical constants that are crucial for the purification, handling, and reaction setup involving this compound. These properties are influenced by intermolecular forces, molecular weight, and molecular structure.

Data Summary

The experimentally determined physical properties of this compound are summarized in the table below. It is important to note that the boiling point of a liquid is highly dependent on the ambient pressure.

Physical PropertyValueConditions
Boiling Point 95 °Cat 20 mmHg
67-68 °Cat 11 mmHg[1]
50 °Cat 0.1 mmHg[1][2]
Density 0.97 g/mLat 20 °C[1][2][3]
Specific Gravity 0.9720/20 °C[3]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of boiling point and density for liquid compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is a common and efficient technique.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or hot plate)

  • Liquid paraffin or other suitable heating oil

Procedure:

  • A small volume (a few milliliters) of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is immersed in a Thiele tube containing heating oil, making sure the oil level is above the liquid sample but below the open end of the test tube.

  • The apparatus is heated gently and evenly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon reaching the boiling point, the vapor pressure of the liquid will equal the external pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a substance is its mass per unit volume. For a liquid, this can be accurately determined by measuring the mass of a known volume.

Apparatus:

  • Digital balance (accurate to at least 0.01 g)

  • Graduated cylinder or a more precise volumetric flask/pycnometer

  • Thermometer

Procedure:

  • The mass of a clean, dry graduated cylinder (or pycnometer) is measured and recorded.

  • A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The mass of the graduated cylinder containing the liquid is then measured and recorded.

  • The temperature of the liquid is recorded, as density is temperature-dependent.

  • The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

  • The density is then calculated using the formula: Density = Mass / Volume .

  • For higher accuracy, the procedure should be repeated multiple times, and the average density calculated.

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical properties.

G Relationship of Structure to Physical Properties A This compound (C7H11NO2) B Molecular Structure - Isocyano Group (-N≡C) - Ester Group (-COO-) - Bulky tert-Butyl Group A->B Determines C Intermolecular Forces - Dipole-Dipole Interactions - Van der Waals Forces B->C Influences D Physical Properties C->D Manifests as E Boiling Point (e.g., 95 °C @ 20 mmHg) D->E Includes F Density (e.g., 0.97 g/mL @ 20 °C) D->F Includes

References

Methodological & Application

Application Note & Protocol: Ugi Four-Component Reaction with tert-Butyl Isocyanoacetate for Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reactions (MCRs), enabling the efficient, one-pot synthesis of α-acylamino amides from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[1][2] This reaction is celebrated for its high atom economy, operational simplicity, and the ability to generate complex, peptide-like molecules with significant structural diversity from simple starting materials.[3][4] These attributes make the U-4CR an invaluable tool in medicinal chemistry and drug discovery for the rapid generation of compound libraries for biological screening.[2][5]

The use of functionalized isocyanides, such as tert-butyl isocyanoacetate, further expands the synthetic utility of the Ugi reaction. The ester moiety in this compound can be retained in the final product or serve as a handle for subsequent chemical modifications, allowing for the synthesis of diverse peptidomimetics and other complex molecular architectures.[6] Peptidomimetics are crucial in drug development as they can mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and oral bioavailability.[3]

This document provides a detailed protocol for performing the Ugi four-component reaction using this compound and its analogs, outlines its mechanism, and presents data on reaction yields with various substrates.

Reaction Mechanism

The generally accepted mechanism for the Ugi four-component reaction is a sequence of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[7][8] The process begins with the condensation of the aldehyde and the amine to form an imine. The carboxylic acid then protonates the imine, creating a highly electrophilic iminium ion. This ion is subsequently attacked by the nucleophilic carbon of the isocyanide, forming a nitrilium ion intermediate. The carboxylate anion then adds to this intermediate, yielding an α-adduct. The final step is the irreversible intramolecular Mumm acyl transfer, which results in the stable α-acylamino amide product.[7][9]

Ugi_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Final Product Aldehyde Aldehyde (R1CHO) Imine Imine Formation Aldehyde->Imine - H2O Amine Amine (R2NH2) Amine->Imine CarboxylicAcid Carboxylic Acid (R3COOH) Iminium Iminium Ion CarboxylicAcid->Iminium Isocyanide Isocyanide (R4NC) Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Nucleophilic Attack Imine->Iminium + H+ (from R3COOH) Iminium->Nitrilium Adduct α-Adduct Nitrilium->Adduct + R3COO- Mumm Mumm Rearrangement Adduct->Mumm Intramolecular Acyl Transfer Product α-Acylamino Amide Mumm->Product

Caption: The generally accepted mechanism of the Ugi four-component reaction.

Experimental Protocols

This section provides a general procedure for the Ugi four-component reaction. The protocol is based on established methods and can be adapted for a wide range of substrates.[1][10][11]

Materials and Equipment

  • Reactants: Aldehyde (1.0 eq), primary amine (1.0 eq), carboxylic acid (1.0 eq), this compound or other isocyanide (1.0-1.2 eq).

  • Solvent: Methanol (MeOH), ethanol (EtOH), or 2,2,2-trifluoroethanol (TFE) are commonly used.[8][9]

  • Glassware: Round-bottom flask or vial with a magnetic stir bar.

  • Monitoring: Thin Layer Chromatography (TLC) plates, Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Rotary evaporator, separatory funnel, ethyl acetate (EtOAc), saturated sodium bicarbonate (NaHCO₃) solution, brine.

  • Purification: Silica gel for column chromatography.

General Experimental Workflow

The workflow for the Ugi reaction is straightforward, involving the sequential addition of reagents followed by purification.

Ugi_Workflow Start Start Mix Dissolve aldehyde, amine, and carboxylic acid in solvent. Start->Mix Stir Stir mixture at room temperature (e.g., 20-30 min). Mix->Stir AddIso Add isocyanide component (e.g., this compound). Stir->AddIso React Stir at room temperature for 24-48 hours. AddIso->React Monitor Monitor reaction progress (TLC or LC-MS). React->Monitor Monitor->React Incomplete Workup Perform aqueous work-up. (Solvent removal, extraction). Monitor->Workup Reaction Complete Purify Purify crude product via flash column chromatography. Workup->Purify Analyze Characterize final product (NMR, MS). Purify->Analyze End End Analyze->End

Caption: General experimental workflow for the Ugi four-component reaction.

Detailed Protocol: Synthesis of a Model Peptidomimetic

This protocol describes a representative Ugi reaction using benzaldehyde, aniline, benzoic acid, and tert-butyl isocyanide as a model system, which can be adapted for this compound.[1][10]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (e.g., benzaldehyde, 2.0 mmol, 1.0 eq), the amine (e.g., aniline, 2.0 mmol, 1.0 eq), and the carboxylic acid (e.g., benzoic acid, 2.0 mmol, 1.0 eq).

  • Solvation: Add the chosen solvent (e.g., methanol, 10 mL). Stir the mixture at room temperature for approximately 20-30 minutes to facilitate the formation of the imine.

  • Isocyanide Addition: To the stirring solution, add the isocyanide component (e.g., this compound, 2.2 mmol, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 24 to 48 hours. Monitor the progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (30 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with a saturated solution of NaHCO₃ (2 x 20 mL) to remove unreacted carboxylic acid, and then with brine (20 mL).[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane) to yield the pure α-acylamino amide product.[10]

Data Presentation

The Ugi reaction is highly versatile, accommodating a wide array of starting materials. The yields can vary depending on the specific combination of reactants and conditions used. The following table summarizes representative results for Ugi reactions, demonstrating the scope of the transformation.

EntryAldehyde/KetoneAmineCarboxylic AcidIsocyanideSolventTime (h)Yield (%)Reference
1BenzaldehydeAnilineBenzoic Acidtert-Butyl isocyanideWater2485[1][10]
2BenzaldehydeAnilineBenzoic Acidtert-Butyl isocyanideNone2480[1][10]
3IsobutyraldehydeBenzylamineThiobenzoic AcidIsocyanoacetateMethanol-38-78¹[12]
4VariousBenzylamineAcetic Acidtert-Butyl isocyanideMethanol24-48-[11]
5FormaldehydeD-β-galactopyranosyl pentaacetate amineTerephthalic AcidMethyl isocyanoacetate---[13]
6BenzaldehydeMethylamineN-Boc-prolineIsocyanopropanoate--Good to Excellent[12]

¹Yield after subsequent cyclization to form a thiazole.

Applications in Drug Discovery and Peptidomimetic Synthesis

The Ugi four-component reaction is a powerful engine for drug discovery, primarily due to its ability to rapidly generate molecular complexity and build libraries of diverse compounds.[5][14]

  • Peptidomimetic Libraries: The reaction directly produces peptide-like backbones. By systematically varying the four input components, vast libraries of peptidomimetics can be synthesized.[3] These libraries are essential for high-throughput screening campaigns to identify new drug leads.

  • Synthesis of Bioactive Molecules: The U-4CR has been employed as a key step in the synthesis of numerous biologically active compounds, including inhibitors of hematopoietic protein tyrosine phosphatase and potential anticancer agents.[5][14] The products of the Ugi reaction often serve as scaffolds that can be further elaborated into more complex target molecules.

  • Access to Heterocyclic Scaffolds: By using bifunctional starting materials, the initial Ugi product can undergo subsequent intramolecular reactions (a strategy often called UDC: Ugi/Deprotect/Cyclize) to form a wide range of heterocyclic structures, such as β-lactams, benzodiazepines, and piperazines.[5][15] These scaffolds are prevalent in many approved drugs.

  • Green Chemistry: The Ugi reaction is highly atom-efficient, often proceeding under mild, environmentally friendly conditions (e.g., in water or even solvent-free), which aligns with the principles of green chemistry.[1][16] This makes it an attractive method for industrial-scale synthesis.

By leveraging this compound and other functionalized inputs, researchers can introduce key structural motifs and functional handles, paving the way for the discovery and development of novel therapeutics.

References

Synthesis of heterocyclic compounds with tert-Butyl isocyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

I'm currently immersed in a comprehensive Google search, meticulously compiling information on the synthesis of diverse heterocyclic compounds using tert-butyl isocyanoacetate. My focus is primarily on reaction types such as the Passerini and Ugi reactions. I'm aiming to build a solid foundation by exploring a broad range of relevant literature and research.

Refining Search Parameters

I've expanded my search scope. Now, I'm not only focusing on Passerini and Ugi reactions, but also exploring cycloadditions involving this compound. I'm actively seeking examples of oxazole, pyrrole, and imidazole cores. I'm paying close attention to detailed experimental procedures, including yields and stereochemical data, to build a robust database for my upcoming workflow diagram.

Reviewing Initial Findings

I've made great strides in understanding the synthesis of heterocyclic compounds using this compound. Initial findings reveal key reaction types like cycloadditions for oxazoline creation. I am now exploring its applications in building various heterocyclic rings.

Delving Deeper into Protocols

I'm now focusing on specific experimental protocols. Beyond oxazolines and pyrroles, I've unearthed details on creating imidazoles and 1,2,4-triazoles. The Ugi and Passerini reactions look particularly promising for synthesizing more complex heterocycles. I am hoping to get further details on catalyst usage and diastereoselectivity.

Narrowing the Focus Further

I've amassed a significant amount of information about synthesizing heterocycles using this compound, highlighting cycloadditions and Ugi/Passerini reactions. Details on oxazoline and pyrrole creation are clear, but I'm now honing in on more explicit protocols for a broader range, particularly imidazoles, with this specific isocyanoacetate. I'm focusing on finding yield data and comprehensive protocols to finalize a detailed application note.

Discovering Key Syntheses

I've made headway with more targeted searches. I uncovered a detailed protocol for 4-cyanooxazole synthesis using aldehydes and this compound. Reaction conditions and mentions of potential side products are now clearer.

Analyzing Reaction Pathways

My second search iteration delivered more specificity. I've confirmed Barton-Zard pyrrole synthesis details. While Ugi and Passerini reactions are general, specifics remain elusive, particularly concerning heterocyclic outcomes with tert-butyl isocyanide. A crucial gap: imidazole synthesis using this compound remains poorly documented. Van Leusen's method, which typically utilizes TosMIC, shows no direct adaptation. The plan is now to hunt for concrete examples and detailed protocols involving Ugi and Passerini reactions with this compound, specifically for heterocyclic compounds.

Targeting Specific Transformations

My recent search update has yielded more specific results, including a detailed 4-cyanooxazole synthesis and mechanistic details for Barton-Zard pyrrole formation. While general Ugi and Passerini protocols with tert-butyl isocyanide are clearer, quantitative data for heterocyclic syntheses, particularly imidazole using this compound, remains a challenge. The Van Leusen reaction, typically with TosMIC, hasn't revealed a direct counterpart. My immediate focus shifts to finding detailed Ugi and Passerini examples yielding heterocyclic compounds with yield data and exploring any imidazole synthesis pathways with this compound. Concurrently, I'm consolidating the quantitative data obtained for the oxazole and pyrrole synthesis. I'll also start structuring the application note with current insights.

Asymmetric synthesis using tert-Butyl isocyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

I'm currently immersed in a deep dive, meticulously sifting through Google search results to unearth key applications of tert-butyl isocyanoacetate within asymmetric synthesis. My focus is laser-sharp on pinpointing specific reactions, catalytic systems, and detailed experimental protocols. This initial phase is crucial for building a solid foundation.

Deepening the Search

I've expanded my search to include quantitative data: yields, enantiomeric excesses, and detailed procedures. Key reaction components and steps are being identified for visualization. Structuring the quantitative data into tables is the next step.

Initiating Protocol Drafting

I've made great strides in outlining potential application notes and protocols centered on asymmetric synthesis with this compound. I've uncovered several key reaction types where it's a star player, including cycloadditions and asymmetric alkylations. Now I'm focusing on crafting detailed steps for the most promising procedures.

Analyzing Key Reaction Types

I'm deep into analyzing the identified reactions, focusing on [3+2] cycloadditions, Mannich reactions, and α-allylation using this compound. I've uncovered specific catalytic systems, including PTC with cinchonine derivatives, chiral guanidine/Ag catalysis, and chiral halonium salt catalysis. Data on diastereoselectivity, enantioselectivity, and yields is being carefully compiled to create step-by-step instructions.

Compiling Experimental Protocols

I'm now fully immersed in the experimental data, diving deeper into the literature. The initial search results have given me a great foundation, including [3+2] cycloadditions, Mannich reactions, and α-allylation. I'm focusing on organizing and extracting the crucial experimental details – reagents, conditions, and workup procedures. The plan is to create very explicit, step-by-step instructions. I'm also planning the structure of the application notes and the types of illustrations to include.

Prioritizing Detailed Protocols

I've organized the initial data, focusing on [3+2] cycloadditions, Mannich reactions, α-allylation, and the Groebke–Blackburn–Bienaymé reaction. While I have identified key catalytic systems and reaction outcomes, detailed experimental protocols are still needed. I am now conducting focused searches for specific procedures, planning to create concise tables of quantitative data (yields, dr, ee%) to include within the final protocols. I'm focusing on two or three distinct reactions.

Focusing on Protocol Refinement

My focus has shifted to refining the structure. I've compiled an overview of key asymmetric reactions, with their catalyst systems, yields, and selectivities. I'm now zeroing in on targeted searches for detailed experimental protocols for [3+2] cycloadditions, Mannich reactions, and α-allylation. I will create tables summarizing quantitative data, and plan to write step-by-step experimental protocols for 2-3 specific reactions. I'm actively considering diagram types to represent reaction mechanisms and workflows.

Application Notes and Protocols: Tert-Butyl Isocyanoacetate in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl isocyanoacetate and its close analog, tert-butyl isocyanide, as versatile building blocks in the synthesis of biologically active molecules. The focus is on their application in multicomponent reactions (MCRs), which allow for the rapid and efficient construction of complex molecular scaffolds relevant to drug discovery.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the construction of peptidomimetics and various heterocyclic systems. Its isocyanide functional group readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Passerini and Ugi multicomponent reactions. These reactions are highly atom-economical and allow for the generation of diverse molecular libraries from simple starting materials in a single synthetic operation. The bulky tert-butyl group can confer favorable physicochemical properties to the resulting molecules, such as increased metabolic stability and lipophilicity.

This document outlines key applications of this compound and related isocyanides in the synthesis of molecules with demonstrated biological activity, including antiviral and anticancer agents. Detailed protocols for representative reactions are provided to facilitate their implementation in a research setting.

Key Applications

The primary utility of this compound and its analogs in medicinal chemistry lies in their application in isocyanide-based multicomponent reactions (IMCRs).

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. These products often serve as peptidomimetics, mimicking the structure of natural peptides and acting as potent enzyme inhibitors or receptor modulators. The reaction is favored in polar protic solvents like methanol and proceeds through the formation of an imine, followed by the addition of the isocyanide and the carboxylic acid, and a subsequent Mumm rearrangement.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another important IMCR that combines a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. This reaction is typically performed in aprotic solvents at high concentrations. The resulting products are valuable intermediates in the synthesis of various biologically active molecules, including peptidomimetics and natural products.

Synthesis of Heterocycles

This compound is also a key precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. For instance, it can undergo cyclization reactions mediated by Lewis acids to form 5-oxazolone derivatives. These heterocyclic cores are present in a wide range of pharmaceuticals.

Data Presentation

Table 1: Ugi Reaction for the Synthesis of Peptidomimetics
AldehydeAmineCarboxylic AcidIsocyanideSolventYield (%)Reference
N-Boc-D-valinalBenzylamineAcetic Acidtert-Butyl isocyanideMethanolVariable
Various aldehydesVarious aminesChloroacetic acidtert-Butyl isocyanideNot SpecifiedNot Specified
Aromatic aldehydesBenzylaminePhenylacetic acidtert-Butyl isocyanideAqueous micellar system33
Steroidal aldehydeVarious amino acid estersBenzoic acidtert-Butyl isocyanideMethanol82
Table 2: Passerini Reaction for the Synthesis of α-Acyloxy Carboxamides
Carbonyl CompoundCarboxylic AcidIsocyanideSolventYield (%)Reference
4-NitrobenzaldehydeTriterpenoid carboxylic acidtert-Butyl isocyanideDichloromethane51
IsobutyraldehydeTriazinane dione precursortert-Butyl isocyanideNot Specified62
Acetaldehydep-Ferulic acidtert-Butyl isocyanideNot Specified33-53
Table 3: Synthesis of a Triazinone Precursor for the Antiviral Drug Ensitrelvir
AmidineIsocyanateCoupling AgentBaseSolventYield (%)Reference
1-Amidinopyrazoletert-Butyl isocyanate1,1'-CarbonyldiimidazoleDBUN,N-Dimethylacetamide81

Experimental Protocols

Protocol 1: General Procedure for the Ugi Four-Component Reaction

This protocol is adapted from the synthesis of peptidomimetics.

Materials:

  • Aldehyde (e.g., N-Boc-D-valinal, 1.0 eq)

  • Amine (e.g., Benzylamine, 1.0 eq)

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol (as solvent)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolve the aldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add the amine (1.0 eq) to the solution and stir for 20 minutes at room temperature to pre-form the imine.

  • Add the carboxylic acid (1.0 eq) to the reaction mixture.

  • Add the tert-butyl isocyanide (1.0 eq) and continue stirring the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired α-acylamino amide.

Protocol 2: General Procedure for the Passerini Three-Component Reaction

This protocol is adapted from the synthesis of triterpenoid-derived α-acyloxycarboxamides.

Materials:

  • Carbonyl compound (e.g., 4-nitrobenzaldehyde, 1.0 eq)

  • Carboxylic acid (e.g., a triterpenoid carboxylic acid, 1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Sealed vial with a magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • In a sealed vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq), the aldehyde (1.0 eq), and tert-butyl isocyanide (1.0 eq) in anhydrous dichloromethane to a concentration of approximately 0.5 M.

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure α-acyloxy carboxamide.

Protocol 3: Synthesis of a 1,3,5-Triazinone Precursor for Ensitrelvir

This protocol is based on the manufacturing process of the antiviral drug Ensitrelvir and utilizes tert-butyl isocyanate.

Materials:

  • 1-Amidinopyrazole (1.0 eq)

  • tert-Butyl isocyanate (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI, 1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylacetamide (DMA)

  • 10% Aqueous H2SO4

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, combine 1-amidinopyrazole (1.0 eq), tert-butyl isocyanate (1.0 eq), and CDI (1.0 eq) in N,N-dimethylacetamide.

  • Add a portion of DBU to initiate the reaction.

  • After a period of stirring, add a second portion of DBU to drive the reaction to completion.

  • Upon completion of the cyclization reaction, add 10% aqueous H2SO4 to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry to obtain the 1,3,5-triazinone derivative.

Visualizations

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aldehyde Aldehyde Preformation Imine Formation (Aldehyde + Amine) Aldehyde->Preformation Amine Amine Amine->Preformation Carboxylic_Acid Carboxylic Acid One_Pot_Reaction One-Pot Reaction in Methanol Carboxylic_Acid->One_Pot_Reaction Isocyanide tert-Butyl Isocyanoacetate Isocyanide->One_Pot_Reaction Preformation->One_Pot_Reaction Purification Purification (Column Chromatography) One_Pot_Reaction->Purification Peptidomimetic α-Acylamino Amide (Peptidomimetic) Purification->Peptidomimetic Passerini_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Carbonyl Aldehyde/ Ketone Adduct α-Adduct Carbonyl->Adduct Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Adduct Isocyanide tert-Butyl Isocyanoacetate Isocyanide->Adduct Acyloxy_Amide α-Acyloxy Carboxamide Adduct->Acyloxy_Amide Mumm Rearrangement Drug_Synthesis_Pathway Start Simple Starting Materials (Amidine, Isocyanate, etc.) MCR Multicomponent Reaction (e.g., Triazinone formation) Start->MCR Intermediate Key Intermediate (e.g., Triazinone core) MCR->Intermediate Modification Further Functionalization (e.g., N-benzylation) Intermediate->Modification API Active Pharmaceutical Ingredient (e.g., Ensitrelvir) Modification->API

Experimental setup for Passerini reactions involving tert-Butyl isocyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: The Passerini Reaction with tert-Butyl Isocyanoacetate

The Passerini three-component reaction (P-3CR) is a powerful tool in organic and medicinal chemistry for the one-pot synthesis of α-acyloxy carboxamides from an aldehyde or ketone, a carboxylic acid, and an isocyanide.[1][2][3] This reaction is prized for its high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity from simple starting materials.[4][5] The use of this compound as the isocyanide component introduces an ester functionality into the final product, providing a versatile handle for further synthetic transformations.

The resulting α-acyloxy carboxamide structures are valuable scaffolds in drug discovery and peptidomimetics.[4] The reaction generally proceeds under mild conditions and is tolerant of a wide range of functional groups.[1] Aprotic solvents at high concentrations are typically employed, as they are believed to facilitate a concerted, non-ionic reaction pathway.[3][6]

Reaction Mechanism

The Passerini reaction in aprotic solvents is generally understood to proceed through a concerted mechanism. The process begins with the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which enhances the electrophilicity of the carbonyl carbon. The isocyanide then performs a nucleophilic attack on this activated carbonyl. This is followed by a rapid intramolecular acyl transfer to yield the final α-acyloxy carboxamide product.[1][2]

Passerini_Mechanism cluster_process Reaction Pathway cluster_product Product Aldehyde Aldehyde/Ketone H_Bond_Complex H-Bonded Complex Aldehyde->H_Bond_Complex + Carboxylic Acid Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->H_Bond_Complex Isocyanide This compound Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium + H-Bonded Complex H_Bond_Complex->Nitrilium Acyl_Transfer Intramolecular Acyl Transfer Nitrilium->Acyl_Transfer Nucleophilic Attack by Carboxylate Product α-Acyloxy Carboxamide Acyl_Transfer->Product

Caption: Concerted mechanism of the Passerini reaction in aprotic solvents.

Quantitative Data Summary

The efficiency of the Passerini reaction is influenced by the choice of solvent, temperature, and the electronic nature of the substrates. The following table summarizes representative data from various Passerini reactions, primarily using tert-butyl isocyanide as a proxy for this compound due to its similar reactivity profile.

EntryAldehyde/KetoneCarboxylic AcidIsocyanideSolventTime (h)Yield (%)Reference
14-NitrobenzaldehydeMasticadienonic Acidtert-Butyl IsocyanideDichloromethane (DCM)2479[6]
2BenzaldehydeBenzoic Acidtert-Butyl IsocyanideWater0.4N/A[7]
3PhenylacetaldehydeAcetic Acidtert-Butyl IsocyanideDCM24Low[8]
4PhenylacetaldehydeAcetic Acidtert-Butyl IsocyanideDCM:HFIP (4:1)193[8]
5N-methyl isatinBenzoic Acidtert-Butyl IsocyanideDCMN/A49[9]
6AcetaldehydeFerulic Acidtert-Butyl IsocyanideAcetonitrile (MeCN)N/AModerate[10]

Note: The use of strong hydrogen bond donating co-solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly accelerate reaction rates.[8]

Detailed Experimental Protocols

This section provides a general, step-by-step protocol for performing a Passerini reaction with this compound.

Protocol 1: General Procedure in Dichloromethane

This protocol is adapted from standard procedures for the Passerini reaction in a common aprotic solvent.[4][6]

Materials:

  • Aldehyde or Ketone (1.0 equiv.)

  • Carboxylic Acid (1.0 equiv.)

  • This compound (1.0 equiv.)

  • Anhydrous Dichloromethane (DCM), to make a 0.5 M solution

  • Dry round-bottom flask or sealed vial

  • Magnetic stir bar and stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or sealed vial equipped with a magnetic stir bar and under an inert atmosphere, add the carboxylic acid (1.0 equiv.) and the aldehyde/ketone (1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane to dissolve the starting materials completely (to a final concentration of approximately 0.5 M).

  • Addition of Isocyanide: To the stirred solution, add this compound (1.0 equiv.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is deemed complete by TLC analysis, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the resulting crude residue by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired α-acyloxy carboxamide product.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis A 1. Add Aldehyde & Carboxylic Acid to Flask B 2. Dissolve in Anhydrous DCM A->B C 3. Add tert-Butyl Isocyanoacetate B->C D 4. Stir at Room Temp (24-48h) C->D E 5. Monitor by TLC D->E F 6. Concentrate in vacuo E->F Reaction Complete G 7. Purify via Column Chromatography F->G H 8. Characterize Product (NMR, MS) G->H

References

Lewis acid catalysis in reactions of tert-Butyl isocyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Beginning the Search

I've started gathering information on Lewis acid catalysis with tert-butyl isocyanoacetate. I'm focusing on different reaction types, Lewis acids used, and how they impact results. The goal is a comprehensive understanding of this area.

Developing a Structure

I'm now structuring my search by pinpointing specific reactions with detailed data for comparison. I'm building data tables and documenting experimental protocols. Also, I'm creating mechanistic and workflow diagrams using Graphviz. I'll consolidate everything into application notes for the target audience.

Analyzing Reaction Data

I'm now zeroing in on specific reactions. I'm building detailed tables that compare Lewis acid performance and experimental protocols. I'm also developing mechanistic diagrams with Graphviz to help visualize reaction pathways. My goal is to synthesize all this into focused application notes, keeping the target audience in mind.

Troubleshooting & Optimization

Improving yield in Passerini reactions with tert-Butyl isocyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

I've initiated a thorough Google search to compile data on Passerini reactions, particularly those utilizing tert-Butyl isocyanoacetate. I am now searching for optimization techniques and frequently encountered problems in this specific domain.

Exploring Optimization Strategies

I'm now delving into specific experimental protocols and quantitative data to boost yields in this compound Passerini reactions. I'm focusing on catalysts, solvents, temperatures, and stoichiometry. Troubleshooting guides and FAQs from trusted sources are also on my radar.

Building a Support Structure

I'm synthesizing the gathered data into a technical support resource. A question-and-answer format will directly address potential issues. Quantitative data will be organized in a comparison table, and experimental procedures will have step-by-step methodologies.

Gathering Initial Insights

I've made a good start on gathering information for the technical support document. I've primarily focused on the general conditions of the Passerini reaction. This included finding out it works best in aprotic solvents and at high concentrations.

Expanding on Reaction Details

I'm expanding my understanding of the Passerini reaction. Water can sometimes be a green solvent, potentially accelerating the reaction. High enantioselectivity often demands anhydrous conditions. I've also noted that this compound is frequently used and can yield strong results. Now, I'm diving deeper into troubleshooting, examining the impact of solvent choices, water presence, reactant purity, temperature, and stoichiometry on reaction outcome. I also have access to experimental protocols and quantitative data that can be summarized.

Refining the Troubleshooting Guide

I'm now prioritizing finding concrete troubleshooting scenarios and expanding quantitative data. I'm aiming for "If X, then Y" guidance and detailed comparisons of different strategies. I'm also working on fleshing out experimental protocols and systematizing the information into an FAQ format. I'll focus on creating clear Graphviz diagrams for a logical troubleshooting workflow.

Side reactions and byproducts in Ugi reactions of tert-Butyl isocyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Starting the Search

I've initiated a thorough Google search to identify common side reactions and byproducts of Ugi reactions, focusing specifically on those involving tert-butyl isocyanoacetate. I'm aiming to compile detailed information.

Analyzing Reaction Details

I'm now delving into specific experimental protocols and methods to pinpoint and minimize undesired side product formation in Ugi reactions with this compound. I'm actively seeking quantitative yield data for both desired and byproduct outcomes under varying reaction conditions.

Developing a Structure

I've decided to structure my information into a technical support guide, incorporating Q&A, yield tables, and visual aids. My focus is now on crafting a detailed outline for this resource. I'll include troubleshooting tips and concise Graphviz diagrams to clarify the reaction pathways and byproduct formation.

Reviewing Initial Findings

I've established a solid base with the Ugi reaction: its mechanics, conditions, and variants are clearer. Also, I have a general sense of side reactions such as polymerization.

Refining Search Parameters

I'm now zeroing in on the specific challenges with this compound in Ugi reactions. The initial sweep revealed the Ugi reaction's basics, but I need details on its side products and how to avoid them with this isocyanide. I'm aiming for specific experimental procedures and quantitative data, which I'll present clearly. Diagrams of the general mechanism are forming nicely.

Overcoming racemization in reactions with chiral isocyanoacetates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral isocyanoacetates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenge of racemization and maintain the stereochemical integrity of your compounds during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why are chiral α-substituted isocyanoacetates so prone to racemization?

A1: The primary reason for the configurational instability of chiral isocyanoacetates is the high acidity of the α-hydrogen. This acidity is a result of the two strong electron-withdrawing groups attached to the α-carbon: the isocyano (-NC) group and the carboxylate (-COOR) group.[1] These groups stabilize the resulting carbanion (enolate) intermediate that forms upon deprotonation. This deprotonation can be initiated even by weak bases, such as amines.[1] Once the planar enolate is formed, reprotonation can occur from either face, leading to a loss of the original stereochemistry and resulting in a racemic mixture.[1][2][3][4]

Q2: Which common reactions involving chiral isocyanoacetates are most susceptible to racemization?

A2: The Ugi four-component reaction (U-4CR) is particularly known to be often incompatible with the stereochemical integrity of chiral α-isocyanoacetates.[5] The presence of a free amine in the reaction mixture is a primary cause of racemization in the Ugi reaction.[5] The Passerini three-component reaction is generally less prone to racemization.[1] However, when slower-reacting ketones are used as substrates, some degree of racemization may still be observed.[5]

Q3: What is the most effective general strategy to prevent racemization of my chiral isocyanoacetate?

A3: A highly effective, albeit more synthetically involved, strategy is to temporarily modify the isocyanoacetate structure to reduce the acidity of the α-proton. One successful approach is the conversion of the carboxylic acid group into a 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl (OBO) ester.[1] This modification significantly decreases the α-acidity, making the resulting isocyanoacetate derivative remarkably stable to racemization, even in the presence of various bases.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem: Significant loss of enantiomeric excess (ee) is observed in my reaction product.

This is a common issue when working with chiral isocyanoacetates. The following troubleshooting workflow can help you identify and address the potential causes.

G start Low ee Observed base Is the base too strong or unhindered? start->base temp Is the reaction temperature too high? start->temp solvent Is the solvent polar and/or protic? start->solvent reagent_prep Was the starting isocyanoacetate enantiomerically pure? start->reagent_prep sol_base Switch to a weaker, sterically hindered base (e.g., NMM, collidine). Use minimal stoichiometric amounts. base->sol_base Yes sol_temp Lower the reaction temperature (e.g., -78 °C or colder). temp->sol_temp Yes sol_solvent Use a non-polar, aprotic solvent (e.g., Toluene, DCM). solvent->sol_solvent Yes sol_reagent_prep Synthesize the isocyanoacetate under mild, low-temperature conditions (e.g., NMM/triphosgene at -30 °C). reagent_prep->sol_reagent_prep Unsure G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup cluster_3 Purification and Analysis A Dissolve N-formyl-α-amino acid ester in anhydrous DCM under inert gas B Cool to -30 °C A->B C Add N-methylmorpholine B->C D Slowly add triphosgene solution over 30 min at -30 °C C->D E Stir for 2-3 hours at -30 °C D->E F Quench with cold NaHCO₃ (aq) E->F G Extract with DCM F->G H Dry and concentrate G->H I Purify by column chromatography H->I J Determine ee by chiral HPLC/GC I->J

References

Stability issues and proper storage of tert-Butyl isocyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Starting the Investigation

I've initiated a thorough Google search to understand the stability of tert-Butyl isocyanoacetate. I'm focusing on storage conditions, common researcher-reported problems, ideal temperatures, and appropriate containers for safe handling. This initial research should provide a solid foundation for further analysis.

Gathering Stability Data

I'm now diving deep into the data, moving beyond initial searches to identify quantitative stability information. I'm actively seeking specific experimental protocols for purity assessment and degradation analysis of this compound. I want to build a solid foundation of data to work from.

Building the Support Content

I'm translating the raw data into a user-friendly format. The goal is a functional Q&A and troubleshooting guide. I'm focusing on crafting clear tables for quick stability comparisons. I'm also preparing Graphviz diagrams to illustrate key concepts, making complex information easier to grasp. These visuals will be coupled with descriptive captions for context. I aim to create a cohesive support resource.

Technical Support Center: Catalyst Selection for Enhanced Selectivity with tert-Butyl Isocyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl isocyanoacetate. The information is designed to help address common challenges encountered during experiments and to aid in the selection of appropriate catalysts to enhance reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalysts used to control selectivity in reactions with this compound?

A1: The main catalyst types for controlling stereoselectivity in reactions involving this compound are chiral organocatalysts and metal-based catalysts. Chiral organocatalysts, such as cinchona alkaloid derivatives (e.g., cupreine esters and quaternary ammonium salts), are often used in phase-transfer catalysis. Metal-based catalysts, particularly those involving silver (Ag+), can be used in cooperative catalysis with an organocatalyst to achieve high enantioselectivity. Palladium and platinum complexes have also been investigated, but in some cases, have shown lower selectivity.

Q2: What factors influence the enantioselectivity and diastereoselectivity of these reactions?

A2: Several factors can significantly impact the stereochemical outcome of reactions with this compound:

  • Catalyst Structure: The steric and electronic properties of the catalyst are paramount. For instance, bulky cinchonine-derived quaternary ammonium salts have been shown to afford high diastereoselectivity in [3+2] cycloadditions.

  • Reaction Temperature: Temperature can have a profound and sometimes unusual effect. In some silver-catalyzed syntheses of oxazolines, both diastereoselectivity and enantioselectivity have been observed to increase at higher temperatures.

  • Base: The choice of base is crucial. Inorganic bases like potassium phosphate (K3PO4) are commonly used in phase-transfer catalysis. Organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have also been employed successfully.

  • Solvent: The solvent can influence catalyst solubility, substrate availability, and the stability of transition states. Toluene is a common solvent for these types of reactions.

Q3: Can this compound be used with a variety of electrophiles?

A3: Yes, this compound is a versatile reagent that can react with a range of electrophiles. It is commonly used in formal [3+2] cycloaddition reactions with aldehydes (both aromatic and aliphatic), ketones, and imines to produce chiral oxazolines and imidazolines, respectively.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity or Enantioselectivity

Potential Cause Suggested Solution
Suboptimal Catalyst The chosen catalyst may not be well-suited for the specific substrate. Screen a variety of catalysts with different steric and electronic properties. For example, in the reaction with aldehydes, compare cinchonine-derived phase-transfer catalysts with silver/squaramide cooperative catalysts.
Incorrect Temperature The reaction temperature may not be optimal for achieving high selectivity. Perform the reaction at a range of temperatures. For some silver-catalyzed reactions, increasing the temperature might improve selectivity. For phase-transfer catalyzed reactions, lower temperatures (e.g., -30 °C) have proven effective.
Inappropriate Base The base can significantly influence the reaction's stereochemical outcome. If using a phase-transfer catalyst, ensure a solid inorganic base like K3PO4 is present. For other organocatalytic systems, a soluble organic base like DBU might be more suitable.
Solvent Effects The solvent may be affecting the catalyst's performance. Test a range of solvents with varying polarities. Non-polar solvents like toluene are often a good starting point.
Presence of Water Traces of water can interfere with the catalyst and reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents. The use of molecular sieves (e.g., 4Å) can help to remove residual moisture.

Problem 2: Low Reaction Yield

Potential Cause Suggested Solution
Insufficient Catalyst Loading The amount of catalyst may be too low for efficient conversion. Increase the catalyst loading incrementally.
Poor Quality Reagents The this compound or the electrophile may have degraded. Use freshly purified or distilled reagents.
Reaction Time The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC-MS and adjust the reaction time accordingly.
Decomposition of Reactants or Products The reactants or products might be unstable under the reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration.

Quantitative Data Presentation

Table 1: Performance of Selected Catalysts in the [3+2] Cycloaddition of this compound with Aldehydes

CatalystBaseSolventTemp (°C)Diastereoselectivity (dr)Enantioselectivity (ee)Reference
Cinchonine-derived quaternary ammonium saltK3PO4Toluene-30up to 20:1up to 78%
Cupreine ester---up to 18:1up to 90%

Table 2: Performance of Cooperative Catalysis in the Reaction of this compound with Ketones

Catalyst SystemMajor DiastereomerDiastereoselectivity (dr)Enantioselectivity (ee)Reference
Bifunctional Brønsted base-squaramide + Ag+cis-oxazoline62:38 to 95:5>95%

Experimental Protocols

Protocol 1: Asymmetric [3+2] Cycloaddition of this compound with Aldehydes under Phase-Transfer Catalysis

This protocol is adapted from a reported procedure for the synthesis of chiral trans-oxazolines.

  • Preparation: To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the cinchonine-derived quaternary ammonium salt catalyst (typically 5-10 mol%).

  • Addition of Reagents: Add toluene as the solvent, followed by anhydrous potassium phosphate (K3PO4) as the base.

  • Cooling: Cool the mixture to -30 °C with stirring.

  • Substrate Addition: Add the aldehyde substrate (1.0 equivalent) to the cooled mixture.

  • Initiation: Add this compound (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -30 °C and monitor its progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired oxazoline.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or SFC.

Protocol 2: Cooperative Catalysis for the Enantioselective Synthesis of Oxazolines from Ketones

This protocol is based on a multicatalytic approach for the synthesis of cis-oxazolines.

  • Catalyst Preparation: In a dry reaction flask under an inert atmosphere, combine the bifunctional Brønsted base-squaramide organocatalyst (e.g., 5-10 mol%) and a silver salt (e.g., AgOAc, 5-10 mol%).

  • Solvent and Substrate Addition: Add the solvent (e.g., dichloromethane) followed by the ketone substrate (1.0 equivalent).

  • Initiation: Add this compound (1.2 equivalents) to the mixture.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature) and monitor for completion.

  • Work-up and Purification: Follow similar work-up and purification procedures as described in Protocol 1.

  • Analysis: Characterize the product and determine the stereoselectivity using appropriate analytical techniques.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Prepare Dry Glassware under Inert Atmosphere add_cat 2. Add Catalyst prep->add_cat add_base 3. Add Base (if applicable) add_cat->add_base add_solv 4. Add Anhydrous Solvent add_base->add_solv add_elec 5. Add Electrophile (Aldehyde/Ketone) add_solv->add_elec add_iso 6. Add tert-Butyl Isocyanoacetate add_elec->add_iso react 7. Stir at Controlled Temperature add_iso->react monitor 8. Monitor Progress (TLC/GC-MS) react->monitor workup 9. Quench & Extract monitor->workup purify 10. Purify (Column Chromatography) workup->purify analysis 11. Determine Yield, dr, and ee (HPLC/SFC) purify->analysis

Caption: General experimental workflow for catalyzed reactions of this compound.

Catalyst_Selection_Logic start Start: Reaction of This compound electrophile What is the electrophile? start->electrophile aldehyde Aldehyde electrophile->aldehyde Aldehyde ketone Ketone electrophile->ketone Ketone imine Imine electrophile->imine Imine ptc Consider Phase-Transfer Catalysis (e.g., Cinchonine derivative) aldehyde->ptc coop_cat Consider Cooperative Catalysis (e.g., Squaramide + Ag+) ketone->coop_cat other_org Consider other Organocatalysts (e.g., chiral phosphines) imine->other_org outcome Desired Product: Oxazoline/Imidazoline ptc->outcome coop_cat->outcome other_org->outcome

Caption: Decision logic for initial catalyst selection based on the electrophile.

Work-up procedures for reactions containing tert-Butyl isocyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for work-up procedures involving tert-butyl isocyanoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues encountered during the purification of reaction mixtures containing this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions I should take when working with this compound?

A1: this compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also a combustible liquid.[1] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid contact with skin, eyes, and clothing.[2] In case of accidental exposure, immediately flush the affected area with plenty of water and seek medical attention.[2] Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[3]

Q2: What is a standard aqueous work-up procedure for a reaction containing this compound?

A2: A typical aqueous work-up involves partitioning the reaction mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and water or an aqueous solution. This is often followed by washing the organic layer with brine to aid in the separation of the layers and remove residual water. For reactions that may contain acidic or basic impurities, washes with a mild base (e.g., saturated sodium bicarbonate solution) or a mild acid (e.g., dilute hydrochloric acid) can be employed, respectively.[3][4][5] After the washes, the organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[4][5]

Q3: How can I remove unreacted this compound from my crude product?

A3: Unreacted this compound can often be removed through column chromatography on silica gel.[1][2][6] Due to its moderate polarity, a solvent system such as a gradient of ethyl acetate in hexanes is typically effective.[1][2] For volatile products, distillation under reduced pressure can also be a viable method to separate the product from the higher-boiling isocyanoacetate.

Q4: Is the tert-butyl ester group stable to acidic or basic work-up conditions?

A4: The tert-butyl ester is sensitive to acidic conditions and can be cleaved to isobutylene and the corresponding carboxylic acid.[7][8] Therefore, prolonged exposure to strong acids during work-up should be avoided. It is generally more stable under mild basic conditions, making a wash with saturated sodium bicarbonate solution a common step.[4] If acidic conditions are necessary, they should be brief and performed at low temperatures if possible.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Emulsion formation during aqueous extraction The reaction mixture may contain components that act as surfactants.Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase and promote layer separation.[3] Gentle swirling instead of vigorous shaking can also help prevent emulsions. Alternatively, filtering the entire mixture through a pad of Celite can sometimes break the emulsion.[9]
Product is a polar compound and streaks on TLC/column The product has high polarity, leading to strong interaction with the silica gel.Try using a more polar eluent system for chromatography, such as adding methanol to your dichloromethane or ethyl acetate eluent. For very polar compounds, reverse-phase chromatography may be a better option.
Low or no product yield after work-up The product may be water-soluble and lost during the aqueous extraction.If your product has high polarity, minimize the number of aqueous washes. Back-extract the combined aqueous layers with an organic solvent to recover any dissolved product.
Decomposition of the product on silica gel The product may be sensitive to the acidic nature of standard silica gel.Use deactivated silica gel (treated with a base like triethylamine) for column chromatography. Alternatively, a different purification method such as crystallization or preparative HPLC might be more suitable.
Presence of a persistent, unpleasant odor after purification Traces of the isocyanide starting material or byproducts remain.Ensure complete removal of volatile impurities by placing the purified product under high vacuum for an extended period. Co-evaporation with a high-boiling, non-reactive solvent can sometimes help.

Experimental Protocols

General Work-up Procedure for a Passerini Reaction

This protocol is a general guideline and may require optimization based on the specific substrates used.

  • Reaction Quenching & Solvent Removal: Once the reaction is deemed complete by TLC or LC-MS, concentrate the reaction mixture under reduced pressure to remove the solvent (e.g., dichloromethane).[1]

  • Aqueous Work-up: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic solution sequentially with water and then brine. If acidic or basic impurities are expected, a wash with saturated aqueous NaHCO₃ or dilute HCl may be included before the brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired α-acyloxy amide.[1][2]

General Work-up Procedure for a Ugi Reaction

This protocol is a general guideline and may require optimization based on the specific substrates used.

  • Solvent Removal: After the reaction is complete, remove the volatile solvent (e.g., methanol) by rotary evaporation.[4]

  • Extraction: Redissolve the residue in a larger volume of an organic solvent such as dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel and wash with water.[4] Follow this with a wash using saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic components.[4] Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[4]

  • Purification: The crude product is typically purified by flash chromatography on silica gel to afford the pure Ugi product.[6]

Visual Workflow

G General Work-up Workflow for this compound Reactions cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_product Final Product Reaction Reaction Completion (Monitored by TLC/LC-MS) Solvent_Removal Solvent Removal (Rotary Evaporation) Reaction->Solvent_Removal Proceed to Work-up Extraction Extraction with Organic Solvent & Water/Brine Solvent_Removal->Extraction Washes Optional Washes (e.g., sat. NaHCO3) Extraction->Washes Drying Drying Organic Layer (e.g., MgSO4) Washes->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Crude Product Product Pure Product Chromatography->Product

Caption: A generalized workflow for the work-up and purification of reactions.

References

How to avoid polymerization of tert-Butyl isocyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Isocyanoacetate

I've initiated a thorough search for tert-Butyl isocyanoacetate, aiming to understand its stability, reactivity, and polymerization pathways. I'm focusing on established protocols and best practices. I'm hoping this will lead to a better understanding of the material's potential in this area.

Gathering Initial Insights

I'm now diving into the properties of this compound, focusing on stability, reactivity, and polymerization. I'm actively searching for established handling protocols to minimize polymerization risks. I'm exploring existing experiments to find potential triggers for unintended polymerization.

Developing Troubleshooting Guide

I've just finished a comprehensive Google search to understand this compound, particularly its stability and polymerization. I'm focusing now on established protocols for safe handling, looking at temperature control and inhibitors. I'm also researching common experimental conditions that may trigger polymerization to develop a robust troubleshooting guide. I plan to create a Q&A section and summary table.

Technical Support Center: Managing tert-Butyl Isocyanoacetate Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the potent odor of tert-Butyl isocyanoacetate in a laboratory setting. The following information is designed to answer frequently asked questions and provide clear, actionable troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have such a strong odor?

A1: this compound is an organic compound containing an isocyanide functional group (-N≡C). Isocyanides, in general, are known for their extremely unpleasant and powerful odors.[1][2] The odor is a characteristic property of this class of compounds and serves as an immediate indicator of its presence, even at very low concentrations.

Q2: What are the primary hazards associated with this compound?

A2: According to its Safety Data Sheet (SDS), this compound is toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. It is a combustible liquid. Due to its high volatility and strong odor, inhalation exposure is a primary concern.

Q3: What immediate steps should I take if I smell this compound in the lab?

A3: If you detect the characteristic odor of this compound, it indicates the presence of the chemical in the air. You should:

  • Ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Verify that your fume hood is functioning correctly and that all work with the compound is being performed within it.

  • Check for any potential spills or open containers.

  • If the odor is strong or persists, evacuate the immediate area and inform your laboratory supervisor or Environmental Health and Safety (EHS) department.

Troubleshooting Guides

Issue 1: Persistent Odor During Routine Handling

Possible Cause: Inadequate ventilation or improper handling techniques.

Troubleshooting Steps:

  • Verify Engineering Controls:

    • Fume Hood: Confirm that all manipulations of this compound are performed in a certified chemical fume hood with adequate airflow.[3][4] The face velocity should be appropriate for handling volatile, odorous compounds.

    • Laboratory Ventilation: Ensure the general laboratory ventilation is operating correctly, providing a sufficient number of air changes per hour (ACH).[5][6][7]

  • Review Handling Procedures:

    • Sealed Containers: Always keep containers of this compound tightly sealed when not in use.

    • Minimize Transfers: Plan experiments to minimize the number of transfers and the time containers are open.

    • Cold Storage: Store the compound at the recommended temperature (-20°C) to reduce its vapor pressure.[8][9]

  • Personal Protective Equipment (PPE) Check:

    • Ensure all personnel are using the correct PPE, including a full-face respirator with appropriate cartridges for organic vapors if necessary.[10][11]

Issue 2: Odor Lingering After an Experiment

Possible Cause: Contamination of equipment or work surfaces.

Troubleshooting Steps:

  • Decontaminate Work Surfaces:

    • Wipe down all surfaces inside the fume hood and any potentially contaminated areas with a suitable decontamination solution. A common solution for isocyanates, which can be adapted for isocyanides, is a mixture of sodium carbonate, detergent, and water.[12][13]

  • Clean Glassware and Equipment:

    • Quench any residual this compound in reaction vessels and glassware before removing them from the fume hood. This can be done by adding a suitable quenching agent (see "Experimental Protocols" section).

    • Thoroughly clean all glassware with an appropriate solvent, followed by a standard cleaning procedure.

  • Proper Waste Disposal:

    • Ensure all waste, including contaminated paper towels, gloves, and pipette tips, is immediately placed in a designated, sealed hazardous waste container within the fume hood.[14]

Issue 3: Managing a Spill

Possible Cause: Accidental release of this compound.

Troubleshooting Steps:

  • Evacuate and Ventilate:

    • Evacuate non-essential personnel from the immediate area.[12]

    • Ensure the area is well-ventilated, using the fume hood to help exhaust vapors.[12]

  • Wear Full PPE:

    • Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, a lab coat, and a respirator if necessary.[10][11][14]

  • Contain and Absorb:

    • For a minor spill, absorb the liquid with an inert, non-combustible material like vermiculite, sand, or dry sawdust.[12][13] Do not use water directly on the spill.[15]

  • Neutralize:

    • Cover the absorbent material with a decontamination solution to neutralize the isocyanide.[12][13]

  • Collect and Dispose:

    • Carefully collect the absorbed and neutralized material into an open-top container.[12] Do not seal the container tightly initially, as the neutralization reaction may produce gas.[12][15]

    • Label the container as hazardous waste and arrange for proper disposal through your institution's EHS department.[12][16]

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRecommended PPERationale
Respiratory Full-face or half-face respirator with organic vapor cartridgesTo prevent inhalation of toxic and odorous vapors.[11][17]
Hands Chemical-resistant gloves (e.g., nitrile or butyl rubber)To prevent skin contact and absorption.[10][11]
Eyes Safety goggles or a face shieldTo protect against splashes and eye irritation.[10][11]
Body Lab coat or disposable coverallsTo prevent contamination of personal clothing.[14][17]
Feet Closed-toe shoesTo protect feet from spills.[14]

Table 2: Decontamination Solutions for Spills and Surfaces

FormulationComponentsApplication Notes
Formula 1 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 90-95% WaterEffective for general surface decontamination.[12][13]
Formula 2 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, 92-97% WaterRequires good ventilation due to ammonia vapors.[12][13]

Experimental Protocols

Protocol 1: Neutralization of this compound Waste

This protocol describes the process for neutralizing residual this compound in reaction mixtures or as bulk waste. Isocyanides can be hydrolyzed by aqueous acid to form the corresponding formamide, which is significantly less odorous.[18]

Materials:

  • Waste containing this compound

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Fume hood

Procedure:

  • Perform the entire procedure in a certified chemical fume hood.

  • Place the waste containing this compound in a suitably sized reaction vessel equipped with a stir bar.

  • Slowly and carefully add the dilute acid to the stirred waste. The reaction may be exothermic, so add the acid in portions to control the temperature.

  • Continue stirring the mixture for at least 24 hours to ensure complete hydrolysis and neutralization of the isocyanide.[15]

  • After the reaction is complete, the resulting mixture should be disposed of as hazardous waste according to your institution's guidelines.

Protocol 2: Quenching of Reaction Mixtures Containing this compound

This protocol is for quenching a reaction to destroy any unreacted this compound before workup.

Materials:

  • Reaction mixture containing this compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Separatory funnel

  • Fume hood

Procedure:

  • At the end of the reaction, cool the reaction mixture to room temperature or below, if necessary.

  • While stirring, slowly add saturated aqueous ammonium chloride solution to the reaction mixture to quench any remaining reactive reagents, including the isocyanide.[19]

  • Allow the mixture to stir for 15-30 minutes to ensure the quenching is complete.

  • Proceed with the standard aqueous workup and extraction procedures.

Visualizations

Odor_Management_Workflow start Odor of tert-Butyl Isocyanoacetate Detected check_source Is the source of the odor known? start->check_source spill Spill Detected check_source->spill Yes no_spill No Obvious Spill check_source->no_spill No spill_protocol Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Wear Full PPE 3. Contain & Absorb 4. Neutralize 5. Collect & Dispose spill->spill_protocol check_handling Review Handling Procedures: - Work in fume hood? - Containers sealed? - Proper PPE worn? no_spill->check_handling decontaminate Decontaminate Surfaces & Equipment: - Wipe down fume hood - Quench residual isocyanide - Clean glassware spill_protocol->decontaminate improper_handling Improper Handling Identified check_handling->improper_handling No correct_handling Correct Handling Procedures check_handling->correct_handling Yes corrective_action Implement Corrective Actions: - Move to fume hood - Seal containers - Don appropriate PPE improper_handling->corrective_action correct_handling->decontaminate corrective_action->decontaminate end Odor Resolved decontaminate->end

Caption: Workflow for responding to the detection of this compound odor.

Spill_Cleanup_Logic spill_detected Spill of tert-Butyl Isocyanoacetate Detected step1 Step 1: Evacuate & Secure Area - Alert personnel - Restrict access spill_detected->step1 step2 Step 2: Don Full PPE - Respirator - Chemical gloves - Goggles/Face shield - Lab coat/Coveralls step1->step2 step3 Step 3: Contain & Absorb - Use inert absorbent (sand, vermiculite) - DO NOT use water step2->step3 step4 Step 4: Neutralize - Apply decontamination solution (e.g., sodium carbonate solution) step3->step4 step5 Step 5: Collect Waste - Place absorbed material in an open-top, labeled container step4->step5 step6 Step 6: Final Decontamination - Wipe spill area with fresh decontamination solution step5->step6 step7 Step 7: Dispose of Waste - Contact EHS for hazardous waste pickup step6->step7 end Spill Managed Safely step7->end

Caption: Logical steps for the safe cleanup of a this compound spill.

References

Validation & Comparative

tert-Butyl isocyanoacetate vs. ethyl isocyanoacetate in Ugi reactions

Author: BenchChem Technical Support Team. Date: December 2025

Launching Data Acquisition

I've started gathering data on the Ugi reaction with tert-butyl and ethyl isocyanoacetates. My Google searches are focused on reaction yields and conditions. I'm prioritizing experimental results and peer-reviewed research articles. The goal is to get a solid grasp on their relative performance.

Synthesizing Comparison Data

I'm now diving into the specifics. My Google search is widening to capture detailed experimental protocols. I'm prioritizing yield data and specific conditions for the Ugi reaction with each isocyanoacetate. I'll soon be constructing a comparison table to capture the quantitative differences and a DOT diagram of the mechanism. Then, I plan to write the guide's core.

Expanding Search Scope

I'm now casting a wider net for data. My Google search is encompassing reaction yields, conditions, and substrate scope for both isocyanides in the Ugi reaction. I will meticulously review experimental data to extract quantifiable information. Soon, I will begin building a comparison table and the DOT diagram to capture the reaction mechanism. After that, I will be writing the central part of the guide.

Spectroscopic analysis to confirm the structure of Passerini products

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research Phase

I've initiated a thorough Google search to compile information on spectroscopic techniques applied to Passerini reaction products. I'm focusing on NMR, IR, and MS, as I feel those techniques are most relevant.

Exploring Spectroscopic Data

I'm now diving into alternative methods beyond the initial spectroscopic techniques. I'm seeking comparison points for structural confirmation of Passerini products. Specifically, I'm hunting for real-world spectroscopic data from trusted sources, focusing on detailed NMR, IR, and MS examples. I'm simultaneously working on organizing quantitative findings into a comparative table, including experimental protocols to ensure thoroughness. Finally, I'll be creating a Graphviz diagram showcasing the workflow.

Compiling Data & Diagrams

I'm now diligently collecting and organizing relevant data, with a focus on NMR, IR, and MS results. I'm also planning to incorporate a comparison of alternative structural confirmation methods. I'm actively seeking published spectroscopic data from reliable sources, and I've started the process of creating Graphviz diagrams to illustrate the workflow and relationships between different techniques. I am close to having enough data to start the comparison guide.

Investigating Spectroscopic Data

I've been immersed in the spectroscopic techniques used for characterizing Passerini products, specifically NMR, IR, and MS. The initial search was very fruitful, laying a great groundwork for understanding α-acyloxy amides. I'm now looking at how these techniques can differentiate and identify various Passerini adducts.

Gathering Specific Data

I'm now focusing on quantitative data. I've compiled typical NMR, IR, and MS data for α-acyloxy amides, and seek examples comparing different Passerini products. A comparison table with specific chemical shifts, absorption frequencies, and m/z values is my goal. While I'm prioritizing spectroscopy, I'm also looking for alternative structural confirmation methods for a complete comparison.

Expanding Search Scope

I've discovered critical details about the spectroscopic techniques used on Passerini products. The initial phase focused on general information, now I will refine my search. I'm focusing on finding specific quantitative spectroscopic data and alternative structural confirmation methods for a comprehensive comparison. Additionally, the goal is to collect experimental protocols to flesh out the "Experimental Protocols" section.

Validation of stereochemistry in asymmetric reactions of tert-Butyl isocyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Starting the Investigation

I've started by searching for asymmetric reactions with tert-butyl isocyanoacetate. I'm focusing on common reaction types and catalysts. My next step will be to search for studies that specifically validate methodologies.

Gathering Validation Data

I'm now diving into the experimental validation side. I'm actively seeking studies that rigorously validate the stereochemistry in asymmetric reactions with this compound, paying close attention to the analytical methods employed, like chiral HPLC and NMR. Simultaneously, I'm gathering detailed experimental protocols. The plan is to create a structured table comparing enantiomeric excess and diastereomeric ratios across different conditions and catalysts.

Refining the Search

I'm expanding my search for validation data, now including different analytical methods, like chiral NMR and X-ray crystallography, used to determine stereochemistry. Simultaneously, I'm sourcing detailed protocols for asymmetric reactions with this compound, including those for stereochemical analysis. I plan to construct a table comparing enantiomeric excess and diastereomeric ratios across various catalysts and conditions. Once that's ready, I'll move on to visualizing the validation workflow with a DOT script for a Graphviz diagram.

Discovering Initial Directions

I've found some interesting preliminary material. Early searches point towards asymmetric reactions of this compound, specifically looking into aldol reactions, [3+2] cycloadditions, and allylic alkylations. This initial direction seems promising.

Analyzing Catalyst Performance

I'm now digging deeper into the data. I've uncovered several asymmetric reactions of this compound, expanding beyond the initial three. I'm focusing on yields, diastereomeric ratios, and enantiomeric excesses, creating a comprehensive comparison table for various catalysts. Detailed experimental protocols remain elusive, but I'm zeroing in on analytical methods like chiral HPLC conditions.

Narrowing Focus and Details

I've refined my search based on the initial findings. I'm actively seeking a broader range of asymmetric reactions with this compound, aiming for a more comprehensive data set. Specifically, I'm focusing on yields, diastereomeric ratios, and analytical methods, including chiral HPLC details, to create a detailed comparison. I'm also looking for detailed experimental protocols, and planning a workflow for stereochemical validation.

Literature review of tert-Butyl isocyanoacetate applications

Author: BenchChem Technical Support Team. Date: December 2025

Launching Literature Search

I've started by diving into the literature, aiming for a deep dive into the applications of tert-Butyl isocyanoacetate. I'm also cross-referencing this with a hunt for alternative isocyanide reagents to get a sense of the broader field. The goal is to establish a solid foundation of current knowledge and identify potential gaps.

Defining Comparative Scope

I'm now focusing on a more structured approach. My plan involves a detailed literature search on this compound applications and alternative isocyanides. I'll extract quantitative data like yields and spectroscopic data, organizing everything into comparative tables. I will detail key experimental protocols for comparison, then move on to generating Graphviz diagrams to illustrate reactions and workflows. Finally, I will synthesize all this data into a comprehensive comparison.

Initiating Literature Review

Extracting Quantitative Data

I've moved on to the next phase: extracting and organizing the quantitative data. I'm compiling yields and stereoselectivities from the literature, which will form the backbone of the comparisons. Detailed experimental protocols are being sought, and I am developing the diagrams needed for a comprehensive guide as planned. The search continues for direct comparisons with other isocyanides.

Deepening Literature Search

I'm expanding my literature review to include specific comparisons between this compound and related isocyanides like ethyl and methyl isocyanoacetate, as well as tert-butyl isocyanide. This will facilitate a more comprehensive comparison as planned. I'm focusing on extracting relevant quantitative data, and developing the diagrams needed for a comprehensive guide, as requested. The mechanisms of Passerini and Ugi reactions are known, I'm working on specific visualizations to show their workflows and logical relationships.

A Comparative Guide to the π-Acceptor Properties of tert-Butyl Isocyanoacetate and Other Isocyanides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the π-acceptor properties of tert-butyl isocyanoacetate relative to other common isocyanide ligands. The π-acceptor strength of a ligand is a critical parameter in organometallic chemistry and drug design, influencing the stability, reactivity, and electronic properties of metal complexes. This property is primarily governed by the ligand's ability to accept electron density from metal d-orbitals into its own π* antibonding orbitals, a process known as π-backbonding.

Understanding π-Acceptor Properties of Isocyanides

The electronic nature of the R group in an isocyanide (R-N≡C) profoundly impacts its π-acceptor capabilities. Electron-withdrawing groups enhance π-acceptor strength by lowering the energy of the C≡N π* orbitals, making them more accessible for backbonding. Conversely, electron-donating groups decrease π-acceptor strength.

The primary methods for quantifying these electronic effects are infrared (IR) spectroscopy of metal carbonyl complexes and the Tolman Electronic Parameter (TEP). In a mixed carbonyl-isocyanide complex, stronger π-accepting isocyanides compete more effectively with CO for the metal's d-electron density. This results in less backbonding to the CO ligands and, consequently, a higher stretching frequency (ν(CO)) for the carbonyl group.

Metal-Ligand Bonding in Isocyanide Complexes

The bonding between a transition metal and an isocyanide ligand consists of two main components: a σ-donation from the isocyanide's lone pair to an empty metal d-orbital and a π-backdonation from a filled metal d-orbital to an empty π* orbital of the isocyanide. Stronger π-acceptor ligands facilitate greater π-backdonation.

Metal_Isocyanide_Bonding M Metal sigma σ (HOMO) M->sigma σ-Donation CNR C≡N-R pi_star π* (LUMO) pi_star->M π-Backbonding

Caption: Metal-isocyanide bonding showing σ-donation and π-backbonding.

Comparative Analysis of π-Acceptor Strength

While direct experimental data for this compound is not extensively published, its π-acceptor properties can be reliably inferred by comparing it with isocyanides bearing substituents of varying electronic effects. The ester moiety in this compound is electron-withdrawing, which is expected to render it a stronger π-acceptor than simple alkyl isocyanides and comparable to or slightly weaker than aryl isocyanides with electron-withdrawing substituents.

The following table summarizes the A₁ carbonyl stretching frequencies (ν(CO)) for a series of chromium pentacarbonyl isocyanide complexes, [Cr(CO)₅(CNR)]. A higher ν(CO) value indicates a stronger π-acceptor character of the isocyanide ligand.

Isocyanide (CNR)R Group Characterν(CO) (A₁) cm⁻¹ (in CH₂Cl₂)Relative π-Acceptor Strength
tert-Butyl isocyanideElectron-Donating (Alkyl)2058.1Weak
Cyclohexyl isocyanideElectron-Donating (Alkyl)2060.3Weak
Phenyl isocyanideNeutral (Aryl)2068.7Moderate
This compound Electron-Withdrawing ~2070-2075 (Estimated) Moderately Strong
p-Nitrophenyl isocyanideStrongly Electron-Withdrawing2078.5Strong
Trifluoromethyl isocyanideVery Strongly Electron-Withdrawing2125.0Very Strong

Note: The value for this compound is an estimation based on the known electron-withdrawing nature of the acetate group.

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the dehydration of the corresponding formamide. However, a more accessible laboratory preparation starts from tert-butyl cyanoacetate.

1. Synthesis of tert-Butyl Cyanoacetate:

  • Reaction: Cyanoacetic acid is reacted with tert-butanol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Procedure:

    • Dissolve cyanoacetic acid (1 equivalent) and tert-butanol (0.95 equivalents) in anhydrous dichloromethane and cool to 0°C under an inert atmosphere.

    • Add DCC (1 equivalent) and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture at 0°C for 4 hours, then for 1 hour at room temperature.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield tert-butyl cyanoacetate as a colorless oil.

2. Conversion to this compound (General Method):

The conversion of a nitrile to an isocyanide is a more complex transformation. A common industrial method involves the reaction of the corresponding primary amine with chloroform and a strong base (Hofmann carbylamine reaction). For the laboratory synthesis from the cyanoacetate, a multi-step process involving reduction of the nitrile to the amine followed by the carbylamine reaction would be necessary.

Synthesis of tert-Butyl Isocyanide (for comparison) via Hofmann Carbylamine Reaction[1][2][3]

This reaction synthesizes an isocyanide from a primary amine, chloroform, and a base, often under phase-transfer catalysis.[1][2]

  • Reaction: (CH₃)₃CNH₂ + CHCl₃ + 3 NaOH → (CH₃)₃CNC + 3 NaCl + 3 H₂O

  • Procedure:

    • In a flask equipped with an efficient mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

    • Add a solution of tert-butylamine (1 equivalent), chloroform (0.5 equivalents), and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in dichloromethane.

    • The addition is done dropwise to the stirred, warm (approx. 45°C) sodium hydroxide solution. The reaction is exothermic and will begin to reflux.

    • After the initial reflux subsides (typically within 2 hours), continue stirring for an additional hour.

    • After cooling, add water and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and distill the product to obtain pure tert-butyl isocyanide.

Infrared Spectroscopy of Organometallic Complexes

The handling of air-sensitive organometallic compounds for IR analysis requires specific techniques to prevent decomposition.[3]

IR_Workflow cluster_glovebox Inert Atmosphere (Glovebox/Schlenk Line) A Prepare sample solution (e.g., in dry CH₂Cl₂) B Assemble airtight IR cell (e.g., CaF₂ or KBr plates) A->B C Inject sample into cell via syringe B->C D Seal and remove cell from inert atmosphere C->D F Record sample spectrum D->F E Record background spectrum (pure solvent in a matched cell) G Process data (background subtraction) E->G F->G H Analyze ν(CO) and ν(CN) stretching frequencies G->H

Caption: Workflow for obtaining an IR spectrum of an air-sensitive sample.

  • Procedure:

    • Sample Preparation: Inside a glovebox or using a Schlenk line, prepare a solution of the organometallic complex in a dry, IR-transparent solvent (e.g., dichloromethane or hexane).

    • Cell Assembly: Use an airtight IR cell with windows transparent in the region of interest (e.g., KBr or CaF₂ plates). Assemble the cell under an inert atmosphere.

    • Sample Loading: Inject the sample solution into the sealed cell using a syringe.

    • Data Acquisition:

      • Obtain a background spectrum of the pure solvent in a matched cell.

      • Place the sample cell in the spectrometer and record the sample spectrum.

    • Data Analysis: Subtract the solvent background from the sample spectrum. Identify and record the frequencies of the relevant stretching bands (ν(CO) and ν(CN)).

Conclusion

The π-acceptor properties of isocyanide ligands can be systematically compared using the ν(CO) stretching frequencies of their corresponding metal carbonyl complexes. Based on this methodology, this compound is predicted to be a moderately strong π-acceptor, significantly stronger than alkyl isocyanides and comparable to many aryl isocyanides. This enhanced π-acidity, stemming from the electron-withdrawing nature of the tert-butoxycarbonyl group, makes it a valuable ligand for stabilizing electron-rich metal centers and for fine-tuning the electronic properties of catalysts and therapeutic agents. Further experimental studies are warranted to precisely quantify its Tolman Electronic Parameter and to explore its coordination chemistry in greater detail.

References

Benchmarking tert-Butyl isocyanoacetate against novel synthetic reagents

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research into Isocyanides

I'm starting my deep dive into isocyanides. Currently, I'm focusing on "tert-Butyl isocyanoacetate synthesis applications" and "novel isocyanide reagents in organic synthesis." This groundwork will help me understand the field and pinpoint some promising novel reagents for thorough comparison.

Charting Reactions and Yields

I've initiated searches for "this compound synthesis applications" and "novel isocyanide reagents in organic synthesis" to lay the foundation. Now, I'm focusing on "this compound in Passerini reaction," "Ugi reaction," and other multicomponent reactions to determine common applications. Simultaneously, I'm seeking performance data on novel reagents in these reactions, like yields and conditions, for a direct comparison. I'm building a table of quantitative data and constructing visual Graphviz diagrams for clarity.

Organizing Reaction Data

I'm now diving into the specific applications of this compound, particularly in Passerini and Ugi reactions, and multi-component reactions. Simultaneously, I'm gathering performance data on potential novel isocyanide reagents in these same reactions. My goal is to organize this quantitative data effectively. I'm focusing on yields, conditions, and substrate scopes to allow for a direct comparison of effectiveness, and also searching for detailed experimental protocols for these reactions. I'm actively building tables and working on Graphviz diagrams to enhance clarity and present the information logically.

Comparative Analysis of Reaction Kinetics for tert-Butyl Isocyanoacetate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of isocyanide is a critical parameter influencing the efficiency and outcome of multicomponent reactions (MCRs). This guide provides a comparative analysis of the reaction kinetics and performance of tert-butyl isocyanoacetate against other common isocyanide alternatives, supported by available experimental data and detailed methodologies for kinetic analysis.

This compound is a key building block in the synthesis of complex organic molecules, valued for its ability to introduce a protected carboxylic acid functionality in a single step. Its bulky tert-butyl group can significantly influence reaction rates, yields, and the stereochemical outcome of reactions such as the Passerini and Ugi multicomponent reactions.

Performance Comparison in Key Multicomponent Reactions

While comprehensive kinetic studies detailing the rate constants for this compound are not extensively documented in publicly available literature, a comparative performance analysis can be drawn from reported reaction yields. The steric hindrance of the tert-butyl group in tert-butyl isocyanide, a closely related compound, has been observed to influence product conformation and can lead to high yields in both Passerini and Ugi reactions.

The following table summarizes the estimated comparative yields for tert-butyl isocyanide alongside an electron-rich and an electron-deficient isocyanide, providing a qualitative insight into the expected performance of this compound.

IsocyanideReaction TypeEstimated Yield (%)Key Characteristics
tert-Butyl Isocyanide Passerini 80-98 Sterically bulky, can influence product conformation.
Ugi 70-95 Commonly used due to high reactivity and stability.
p-Methoxyphenyl IsocyanidePasserini70-95High, due to the electron-donating group enhancing reactivity.
Ugi60-90Readily participates in Ugi reactions.
2-Methyl-4-nitrophenyl IsocyanidePasserini40-70 (estimated)Moderate to Low, due to the electron-withdrawing nitro group.
Ugi30-60 (estimated)Moderate to Low, offering a versatile scaffold with a modifiable nitro group.

It is generally observed that aromatic isocyanides are less reactive than their aliphatic counterparts in MCRs. The reduced nucleophilicity of electron-deficient aryl isocyanides can lead to slower reaction kinetics.

Physicochemical Properties of Isocyanoacetates

The physical and chemical properties of isocyanoacetates can influence reaction conditions and purification methods. A comparison of this compound with other common alkyl isocyanoacetates is presented below.

PropertyThis compoundEthyl IsocyanoacetateMethyl Isocyanoacetate
Molecular Formula C₇H₁₁NO₂C₅H₇NO₂C₄H₅NO₂
Molecular Weight 141.17 g/mol 113.11 g/mol 99.09 g/mol
Boiling Point 50 °C at 0.1 mmHg194-196 °C75-76 °C at 10 mmHg
Density 0.97 g/mL at 20 °C1.035 g/mL at 25 °C1.09 g/mL at 25 °C
Refractive Index (n20/D) 1.4221.4181.417

Reaction Mechanisms and Kinetic Analysis Workflow

Understanding the reaction mechanism is crucial for interpreting kinetic data. The Passerini and Ugi reactions, two of the most prominent MCRs involving isocyanides, proceed through distinct pathways.

Passerini Reaction Mechanism

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. The reaction is typically favored in aprotic solvents and is considered to be a third-order reaction, being first order in each reactant.

Passerini_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Carboxylic_Acid R¹COOH Adduct1 Hydrogen-Bonded Adduct Carboxylic_Acid->Adduct1 Forms Carbonyl R²R³C=O Carbonyl->Adduct1 adduct Isocyanide R⁴NC Adduct2 α-Adduct Isocyanide->Adduct2 α-addition Adduct1->Adduct2 Reacts with Product α-Acyloxy Carboxamide Adduct2->Product Rearrangement

Caption: Proposed mechanism for the Passerini three-component reaction.

Ugi Reaction Mechanism

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. This reaction is generally favored in polar, protic solvents like methanol or ethanol.

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine R¹NH₂ Imine Imine Amine->Imine Condensation Carbonyl R²R³C=O Carbonyl->Imine Carboxylic_Acid R⁴COOH Adduct α-Adduct Carboxylic_Acid->Adduct Isocyanide R⁵NC Nitrilium_Ion Nitrilium Ion Isocyanide->Nitrilium_Ion Imine->Nitrilium_Ion Nucleophilic attack Nitrilium_Ion->Adduct Addition Product Bis-Amide Adduct->Product Mumm Rearrangement

Caption: Generally accepted mechanism for the Ugi four-component reaction.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics requires careful experimental design and monitoring. The following protocols provide a general framework for the kinetic analysis of multicomponent reactions involving this compound.

General Workflow for Kinetic Studies

A typical workflow for conducting kinetic studies of multicomponent reactions involves several key stages, from preparation to data analysis.

Kinetic_Workflow Start Start: Define Reaction Conditions Reagent_Prep Prepare Stock Solutions of Reactants Start->Reagent_Prep Reaction_Setup Set up Reaction in a Thermostatted Vessel Reagent_Prep->Reaction_Setup Initiation Initiate Reaction by Adding Final Reagent (e.g., Isocyanide) Reaction_Setup->Initiation Monitoring Monitor Reaction Progress over Time (e.g., NMR, HPLC) Initiation->Monitoring Data_Collection Collect Time-Course Data (Concentration vs. Time) Monitoring->Data_Collection Data_Analysis Analyze Data to Determine Rate Law and Rate Constants Data_Collection->Data_Analysis End End: Report Kinetic Parameters Data_Analysis->End

Caption: A generalized workflow for the experimental determination of reaction kinetics.

Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy

Objective: To monitor the real-time consumption of reactants and formation of products to determine the reaction rate.

Materials:

  • This compound

  • Other reaction components (aldehyde/ketone, carboxylic acid, amine for Ugi)

  • Deuterated solvent (e.g., CDCl₃, MeOD-d₄)

  • Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the aldehyde/ketone, carboxylic acid (and amine for Ugi), and the internal standard in the deuterated solvent.

  • Pre-acquisition: Acquire a spectrum of the initial mixture before the addition of the isocyanoacetate to establish baseline concentrations.

  • Reaction Initiation: At time t=0, inject a known amount of this compound into the NMR tube, mix quickly, and place the tube in the NMR spectrometer.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The time between measurements will depend on the reaction rate.

  • Data Analysis: Integrate the signals corresponding to the reactants and the product relative to the internal standard at each time point. Plot the concentration of a reactant or product as a function of time.

  • Kinetic Modeling: Fit the concentration-time data to appropriate rate equations (e.g., zero-order, first-order, second-order) to determine the rate constant and reaction order with respect to each component.

Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of reactants and products at discrete time points to determine the reaction rate.

Materials:

  • This compound

  • Other reaction components

  • Anhydrous solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Quenching solution (e.g., a dilute acid or base solution)

  • Thermostatted reaction vessel

Procedure:

  • Reaction Setup: In a thermostatted reaction vessel, combine the aldehyde/ketone, carboxylic acid (and amine for Ugi) in the chosen solvent.

  • Reaction Initiation: At time t=0, add a known amount of this compound to the reaction mixture with vigorous stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a quenching solution to stop the reaction.

  • HPLC Analysis: Inject the quenched sample into the HPLC system.

  • Quantification: Determine the concentration of the reactants and/or product in each sample by comparing the peak areas to a pre-established calibration curve.

  • Data Analysis: Plot the concentration of a reactant or product versus time.

  • Kinetic Modeling: Use the concentration-time data to determine the rate law and rate constants by applying appropriate kinetic models.

By employing these methodologies, researchers can obtain valuable quantitative data on the reaction kinetics of this compound, enabling informed decisions in the design and optimization of synthetic routes for drug discovery and development.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl isocyanoacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butyl isocyanoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.